An In-depth Technical Guide on D-Norvaline Methyl Ester Hydrochloride (CAS 619330-91-5)
An In-depth Technical Guide on D-Norvaline Methyl Ester Hydrochloride (CAS 619330-91-5)
A Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive exploration of D-Norvaline methyl ester hydrochloride, a molecule of increasing significance in biomedical research. Moving beyond basic data, this document delves into the mechanistic underpinnings of its activity, provides detailed experimental protocols, and outlines robust analytical methodologies. The aim is to furnish researchers with the necessary knowledge and practical insights to effectively utilize this compound in their investigations.
PART 1: Core Scientific Principles
Chemical and Physical Identity
D-Norvaline methyl ester hydrochloride is the hydrochloride salt of the methyl ester derivative of D-norvaline. Norvaline is a non-proteinogenic amino acid and an isomer of valine.[1] The "D" configuration denotes the stereochemistry at the alpha-carbon. The esterification to a methyl ester and its formulation as a hydrochloride salt are crucial for enhancing its solubility and stability, thereby improving its handling and utility in research settings.
| Property | Value |
| CAS Number | 619330-91-5 |
| Molecular Formula | C6H14ClNO2 |
| Molecular Weight | 167.63 g/mol [2] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Mechanism of Action: Arginase Inhibition
The primary therapeutic and research interest in D-Norvaline and its derivatives lies in their capacity to act as potent inhibitors of the arginase enzyme.[1][3] Arginase is a key enzyme in the urea cycle that hydrolyzes L-arginine into L-ornithine and urea.[4][5] By competitively inhibiting arginase, D-Norvaline effectively increases the bioavailability of L-arginine.[1][6]
This is physiologically significant because L-arginine is the substrate for nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO).[4][5][7] NO is a critical signaling molecule with a primary role in vasodilation. Consequently, by preserving L-arginine levels, D-Norvaline can indirectly enhance the production of NO, leading to improved blood flow.[1] This mechanism is the foundation for its investigation in cardiovascular health and athletic performance.[1][8]
Caption: D-Norvaline methyl ester hydrochloride inhibits arginase, increasing L-arginine availability for nitric oxide synthesis.
PART 2: Research Applications and Experimental Frameworks
The modulation of the L-arginine-NO pathway by D-Norvaline methyl ester hydrochloride has prompted its investigation in diverse research areas, including hypertension, neurodegenerative diseases like Alzheimer's, and as a performance-enhancing supplement in sports nutrition.[1][9][10][11][12][13]
In Vitro Arginase Inhibition Assay
To quantify the inhibitory potential of D-Norvaline methyl ester hydrochloride, a direct in vitro arginase activity assay is essential. This protocol outlines a colorimetric method to measure urea production.
Principle: The assay quantifies the amount of urea generated from the arginase-catalyzed hydrolysis of L-arginine. The concentration of urea is determined by its reaction with a chromogenic agent.[14][15]
Methodology:
-
Reagent Preparation: Prepare stock solutions of Tris-HCl buffer, MnCl2, L-arginine, and the test compound (D-Norvaline methyl ester hydrochloride) at various concentrations.
-
Enzyme Activation: In a 96-well plate, combine the arginase enzyme with Tris-HCl buffer containing MnCl2 and incubate to activate the enzyme.[14][15]
-
Inhibitor Incubation: Add varying concentrations of D-Norvaline methyl ester hydrochloride or a vehicle control to the wells containing the activated enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding L-arginine to each well.[14][15]
-
Incubation: Incubate the reaction mixture at 37°C for a specified duration (e.g., 60 minutes).[14][15]
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., a mixture of H2SO4 and H3PO4).[14][15]
-
Color Development: Add a colorimetric reagent (e.g., α-isonitrosopropiophenone) and heat the plate to allow for color development.[14]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 550-570 nm) using a microplate reader.[14][15]
-
Data Analysis: Calculate the percentage of arginase inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Step-by-step workflow for an in vitro arginase inhibition assay.
Cellular Nitric Oxide Production Assay
To assess the downstream functional consequence of arginase inhibition in a cellular context, the measurement of NO production is critical.
Principle: This assay often employs a fluorescent probe, such as DAF-FM diacetate, which becomes fluorescent upon reacting with NO. The increase in fluorescence intensity is proportional to the amount of NO produced.
Methodology:
-
Cell Culture: Plate and culture endothelial cells (e.g., bovine pulmonary arterial endothelial cells) to confluence.
-
Compound Treatment: Treat the cells with various concentrations of D-Norvaline methyl ester hydrochloride for a defined pre-incubation period.
-
Dye Loading: Load the cells with an NO-sensitive fluorescent dye as per the manufacturer's protocol.
-
Stimulation of NO Production: Stimulate the cells with an agonist known to induce eNOS activity (e.g., acetylcholine) in the presence of L-arginine.[16]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.
-
Data Interpretation: An increase in fluorescence in the treated cells compared to the control indicates enhanced NO production.
PART 3: Analytical Quality Control
Ensuring the identity, purity, and stability of D-Norvaline methyl ester hydrochloride is crucial for the reliability and reproducibility of research findings. A suite of analytical techniques should be employed for its characterization.[17]
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound and for quantification.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, often containing an ion-pairing agent like trifluoroacetic acid (TFA), is effective.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable due to the lack of a strong chromophore.
-
Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.[17][18]
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and structural identity.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Expected Ion: The primary ion observed will be the protonated molecule [M+H]+, corresponding to the molecular weight of the free base plus a proton.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide unambiguous structural confirmation.
-
¹H NMR: Will reveal the chemical shifts and coupling patterns of all protons in the molecule, including the methyl ester protons, the alpha-proton, and the protons of the propyl side chain.
-
¹³C NMR: Will show distinct signals for each carbon atom in the structure.
PART 4: Synthesis Outline
The synthesis of D-Norvaline methyl ester hydrochloride typically involves two key steps: the synthesis of D-norvaline and its subsequent esterification.
-
Synthesis of D-Norvaline: Chiral synthesis methods are employed to produce the D-enantiomer. One common approach starts from n-valeric acid, which undergoes a series of reactions including bromination and amination, followed by chiral resolution to isolate the D-isomer.[19]
-
Esterification: The carboxylic acid of D-norvaline is converted to its methyl ester. A common and convenient method involves reacting the amino acid with methanol in the presence of an activating agent like thionyl chloride or trimethylchlorosilane.[20][21] The reaction yields the hydrochloride salt of the amino acid methyl ester directly.
Conclusion
D-Norvaline methyl ester hydrochloride is a valuable research tool for investigating the physiological and pathophysiological roles of the arginase-NO pathway. Its well-defined mechanism of action, coupled with the availability of robust analytical and experimental protocols, makes it a powerful compound for studies in cardiovascular disease, neuroscience, and beyond. This guide provides a foundational framework to support the rigorous and insightful application of D-Norvaline methyl ester hydrochloride in scientific research.
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